4-(4-Butylphenyl)-1,3-thiazol-2-amine

Description

Significance of the Thiazol-2-amine Core in Contemporary Organic Chemistry

The 1,3-thiazol-2-amine scaffold is a heterocyclic structure of significant interest in modern organic and medicinal chemistry. As a "privileged scaffold," this moiety appears in numerous biologically active compounds and approved pharmaceuticals. researchgate.net Thiazole (B1198619) derivatives exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. mdpi.comnih.gov The versatility of the thiazole ring, characterized by its aromaticity and multiple sites for substitution, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. cymitquimica.com The 2-amino group, in particular, provides a key site for further chemical modification and can act as a crucial hydrogen bond donor, enhancing binding affinity to enzymes and receptors. This combination of structural versatility and broad biological relevance has established the thiazol-2-amine core as a foundational building block in the design and synthesis of novel therapeutic agents. researchgate.netnanobioletters.com

Structural Overview of 4-(4-Butylphenyl)-1,3-thiazol-2-amine within the Landscape of Thiazole Derivatives

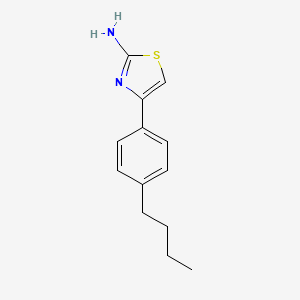

This compound is a derivative of the core thiazol-2-amine structure. Its molecular architecture consists of three primary components:

A central five-membered 1,3-thiazole ring containing one sulfur and two nitrogen atoms.

An amine group (-NH2) substituted at the C2 position of the thiazole ring.

A 4-butylphenyl group attached to the C4 position of the thiazole ring. This substituent consists of a phenyl (aromatic) ring with a butyl (-C4H9) chain at its para-position.

The synthesis of such 4-aryl-1,3-thiazol-2-amines is classically achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone (in this case, 2-bromo-1-(4-butylphenyl)ethanone) and a thiourea (B124793). nanobioletters.com

Below are the computed physicochemical properties for the structurally related isomer, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, which provide an estimate for the properties of the n-butyl variant. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2S |

| Molecular Weight | 232.35 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 232.103419 g/mol |

| Topological Polar Surface Area | 51.3 Ų |

| Heavy Atom Count | 16 |

Current Research Landscape and Emerging Areas for the Compound

While specific research focusing exclusively on this compound is limited, the broader class of N-aryl and 4-aryl-1,3-thiazol-2-amines is an active area of investigation. The research landscape for these derivatives provides a clear indication of the potential applications and emerging areas of interest for the title compound. Key research directions for this class of molecules are summarized below.

| Research Area | Key Findings for Structural Analogs | Potential Relevance |

|---|---|---|

| Antiproliferative Activity | N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against human cancer cell lines. nih.gov | The compound could be investigated as a potential anticancer agent, with the butyl group serving to modulate potency and pharmacokinetic properties. |

| Anti-inflammatory Activity | N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown direct inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. researchgate.net | Investigation into the compound's ability to inhibit key inflammatory enzymes like 5-LOX or cyclooxygenases (COX) is a logical next step. |

| Antimicrobial Activity | Numerous substituted thiazol-2-amine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties against various pathogens. nih.govnanobioletters.com | The compound could be screened for activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. |

Emerging areas for this compound would involve its synthesis and evaluation in these established biological assays. Structure-activity relationship (SAR) studies would be crucial to determine how the size and lipophilicity of the n-butyl group, compared to other alkyl groups (e.g., methyl, tert-butyl) or functional groups, impact its biological profile. Furthermore, its utility as a synthetic intermediate for more complex molecules in materials science or agrochemicals remains a potential, though less explored, field of research. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-butylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILDHSZPKYDKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365115 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-72-7 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Butylphenyl 1,3 Thiazol 2 Amine

Established Synthetic Pathways for 2-Aminothiazoles

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over the years. These strategies primarily involve the condensation of a three-carbon alpha-haloketone synthon with a thiourea (B124793) derivative.

Hantzsch Thiazole (B1198619) Synthesis and Related Cyclization Reactions

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. mdpi.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. mdpi.comresearchgate.net The general mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net

The reaction is versatile and accommodates a wide range of substituents on both the α-haloketone and the thiourea, making it a primary choice for generating diverse libraries of 2-aminothiazole derivatives. nih.gov The key intermediate, the α-haloketone, is typically synthesized beforehand by the halogenation of a suitable ketone. researchgate.net

Alternative One-Pot and Multicomponent Strategies

To improve upon the classical Hantzsch synthesis, which often requires the pre-synthesis and isolation of the often lachrymatory and toxic α-haloketones, numerous one-pot and multicomponent reactions (MCRs) have been developed. These strategies combine the ketone, a halogenating agent, and thiourea in a single reaction vessel, generating the α-haloketone in situ. rsc.orgresearchgate.net

Common halogen sources for these one-pot procedures include iodine (I₂), N-Bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA). rsc.orgrsc.org These reactions are often facilitated by a catalyst and offer several advantages, including reduced reaction times, simplified workup procedures, and improved safety and efficiency. bohrium.comnanobioletters.com The use of heterogeneous catalysts, such as montmorillonite-K10 clay, further enhances the environmental friendliness of the synthesis by allowing for easy separation and recycling of the catalyst. researchgate.net

Specific Approaches to the Synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine

The synthesis of this compound is a direct application of the Hantzsch reaction or its one-pot variants. The specific precursors are chosen to construct the desired 4-butylphenyl substituent at the 4-position of the thiazole ring.

Optimization of Precursor Selection and Reactant Stoichiometry

The primary precursors for the synthesis of this compound are:

1-(4-butylphenyl)ethanone : This ketone provides the backbone for the 4-butylphenyl substituent and the adjacent carbon atom of the thiazole ring.

A Halogenating Agent : Typically bromine (Br₂) or, in one-pot syntheses, agents like iodine (I₂) or NBS are used to form the reactive α-haloketone intermediate, 2-bromo-1-(4-butylphenyl)ethanone. researchgate.netrsc.org

Thiourea : This molecule provides the sulfur atom and the 2-amino group of the final thiazole ring.

Regarding stoichiometry, the reaction is generally performed with a slight excess of thiourea (e.g., 1.2 equivalents) relative to the ketone (1.0 equivalent) to ensure complete consumption of the electrophilic α-haloketone intermediate. nanobioletters.com In one-pot reactions starting from the ketone, the halogenating agent is used in equimolar amounts. rsc.org

Exploration of Catalytic and Non-Catalytic Reaction Conditions

The cyclization reaction can be performed under various conditions, both with and without a catalyst. Non-catalytic methods often involve refluxing the α-haloketone and thiourea in a suitable solvent like ethanol (B145695). mdpi.com However, the introduction of catalysts can significantly improve reaction rates and yields.

A variety of catalysts have been explored for the synthesis of 4-aryl-2-aminothiazoles. These include bases like potassium carbonate, organic bases such as triethylamine (B128534) (NEt₃), and heterogeneous acid catalysts. bohrium.comnanobioletters.com The choice of solvent also plays a critical role, with polar protic solvents like ethanol and polar aprotic solvents such as dimethylformamide (DMF) being commonly employed. nanobioletters.comnanobioletters.com Optimization studies often screen different combinations of solvents and catalysts to identify the most effective conditions. nanobioletters.comnanobioletters.com

| Catalyst/Promoter | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Copper Silicate (10 mol%) | Ethanol | 78 | Excellent | nanobioletters.com |

| Triethylamine (NEt₃) | Ethanol | 80 | High | bohrium.com |

| Potassium Carbonate | DMF | Reflux | 65-95 | nanobioletters.com |

| Montmorillonite-K10 | DMSO | 80 | Good-Excellent | researchgate.net |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 80 | High | rsc.org |

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry aims to develop methodologies that are not only efficient but also environmentally benign. For the synthesis of 2-aminothiazoles, several advanced techniques have been applied. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields compared to conventional heating methods. nih.gov

The use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid or copper silicate, aligns with the principles of green chemistry by simplifying product purification and allowing the catalyst to be recycled and reused multiple times. mdpi.comnanobioletters.com Furthermore, solvent-free reaction conditions, where reactants are ground together, have also been successfully employed, minimizing the use of volatile and often hazardous organic solvents. rsc.org These advanced techniques offer powerful tools for the efficient and sustainable synthesis of this compound and related compounds.

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jusst.org The synthesis of 4-aryl-2-aminothiazoles, including this compound, is particularly amenable to this technology.

The microwave-assisted approach typically follows the principles of the Hantzsch synthesis but utilizes microwave irradiation to accelerate the reaction. In a common one-pot procedure, an appropriate aryl ketone (e.g., 1-(4-butylphenyl)ethan-1-one) is reacted with thiourea in the presence of an in-situ generated α-haloketone. The halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) or iodine. jusst.orgresearchgate.net The entire mixture is then subjected to microwave irradiation for a short period.

The primary advantages of this method are its speed and efficiency. Reactions that require 8-10 hours of reflux under conventional conditions can often be completed in just 5-15 minutes in a microwave reactor. jusst.org Furthermore, microwave-assisted syntheses can be performed in greener solvents, such as aqueous media or polyethylene (B3416737) glycol (PEG), which reduces the reliance on volatile and hazardous organic solvents. researchgate.netsemanticscholar.org Researchers have reported achieving yields in the range of 84–89% in as little as 28–32 minutes for various 4-aryl-2-aminothiazoles using this approach. researchgate.net

| Method | Typical Reaction Time | Reported Yield Range | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 - 10 hours | Moderate to Good | Standard laboratory equipment |

| Microwave-Assisted Synthesis | 5 - 32 minutes | 84% - 89% | Rapid, high efficiency, suitable for green solvents |

Metal-Catalyzed Coupling Reactions for Arylation of Amines

While the Hantzsch synthesis is effective for creating the primary 2-aminothiazole core, further functionalization is often desired for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, provide a powerful method for the N-arylation of 2-aminothiazoles like this compound. nih.gov This allows for the direct formation of a carbon-nitrogen bond, linking an additional aryl group to the amino moiety of the thiazole ring.

Historically, the N-arylation of 2-aminoazoles has been challenging due to the relatively low nucleophilicity of the heterocyclic amine. nih.govresearchgate.net However, the development of specialized catalyst systems, comprising a palladium source and a sophisticated phosphine (B1218219) ligand, has enabled these transformations with high efficiency. A typical protocol involves reacting the 2-aminothiazole substrate with an aryl bromide or aryl triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos or other biaryl monophosphine ligands), and a base (e.g., K₂CO₃, NaOtBu) in a solvent like tert-butanol. nih.govresearchgate.net

This methodology exhibits a broad substrate scope, successfully coupling 2-aminothiazoles with a variety of electron-rich, electron-neutral, and halogenated aryl bromides and triflates. nih.gov The use of specific additives, such as acetic acid, has been shown to facilitate catalyst activation and improve reaction outcomes. nih.govmit.edu This synthetic route is invaluable for rapidly generating libraries of N-aryl-2-aminothiazole derivatives for biological screening.

| Aryl Halide/Triflate Partner | Product | Reported Yield | Reference |

|---|---|---|---|

| 4-Methylphenyl bromide | N-(4-methylphenyl)-1,3-thiazol-2-amine | 94% | nih.gov |

| 4-Methoxyphenyl bromide | N-(4-methoxyphenyl)-1,3-thiazol-2-amine | 96% | nih.gov |

| 4-Chlorophenyl bromide | N-(4-chlorophenyl)-1,3-thiazol-2-amine | 91% | nih.gov |

| 3-Pyridyl triflate | N-(pyridin-3-yl)-1,3-thiazol-2-amine | 90% | nih.gov |

| Phenyl triflate | N-phenyl-1,3-thiazol-2-amine | 98% | nih.gov |

Chemical Modifications and Derivatization of 4 4 Butylphenyl 1,3 Thiazol 2 Amine

Functionalization at the Thiazole (B1198619) Amine Moiety

The primary amine at the C2 position of the thiazole ring is a versatile functional handle. Its nucleophilic character allows for a wide range of derivatization reactions, including acylation, imine formation, and nucleophilic additions.

The primary amino group of 4-(4-butylphenyl)-1,3-thiazol-2-amine readily undergoes acylation when treated with various acylating agents, such as acid chlorides or acid anhydrides, to yield the corresponding N-substituted amides. This reaction is a robust method for introducing a variety of substituents onto the amine. The reaction typically proceeds in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The general transformation can be represented as:

Reactants : this compound and an acylating agent (R-COCl or (R-CO)₂O).

Conditions : Anhydrous solvent (e.g., dichloromethane, THF), often with a non-nucleophilic base.

Product : N-(4-(4-butylphenyl)-1,3-thiazol-2-yl)amide.

This modification significantly alters the electronic properties of the amino group by replacing a lone pair-donating amine with an electron-withdrawing amide group.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetyl chloride | N-(4-(4-butylphenyl)-1,3-thiazol-2-yl)acetamide |

| Benzoyl chloride | N-(4-(4-butylphenyl)-1,3-thiazol-2-yl)benzamide |

| Acetic anhydride | N-(4-(4-butylphenyl)-1,3-thiazol-2-yl)acetamide |

The reaction of the 2-amino group with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction typically occurs under reflux in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration step. The formation of a C=N double bond extends the conjugation of the system.

These Schiff bases are not merely final products but can also serve as intermediates for further transformations. For instance, the imine double bond can be selectively reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amines. This two-step process provides an effective route to N-alkylated or N-benzylated derivatives.

Table 2: Schiff Base Formation with Various Aldehydes

| Aldehyde | Product (Schiff Base) | Subsequent Reduced Product (Secondary Amine) |

|---|---|---|

| Benzaldehyde | N-benzylidene-4-(4-butylphenyl)-1,3-thiazol-2-amine | N-benzyl-4-(4-butylphenyl)-1,3-thiazol-2-amine |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4-(4-butylphenyl)-1,3-thiazol-2-amine | N-(4-chlorobenzyl)-4-(4-butylphenyl)-1,3-thiazol-2-amine |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-(4-butylphenyl)-1,3-thiazol-2-amine | N-(4-methoxybenzyl)-4-(4-butylphenyl)-1,3-thiazol-2-amine |

The lone pair of electrons on the nitrogen atom of the 2-amino group confers significant nucleophilicity. This allows the compound to participate in various nucleophilic addition reactions. For example, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Furthermore, the nucleophilic amine can participate in multicomponent reactions. In these reactions, three or more reactants combine in a single synthetic operation to form a new product that incorporates portions of all the reactants. The participation of 2-aminothiazole (B372263) derivatives in such reactions provides a pathway to complex heterocyclic systems. For example, in a reaction analogous to the Biginelli or Hantzsch reactions, the amine can condense with a β-dicarbonyl compound and an aldehyde to form complex fused heterocyclic structures.

Structural Elaboration at the Phenyl and Thiazole Ring Positions

Modifications can also be made to the aromatic rings and the alkyl side chain, further expanding the structural diversity of derivatives.

Electrophilic Aromatic Substitution (SEAr):

The phenyl ring of this compound is subject to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the two substituents on the ring: the butyl group and the thiazole-2-amine moiety.

Butyl Group : The butyl group is an alkyl group, which is an activating, ortho-, para-director due to its electron-donating inductive effect.

Thiazole-2-amine Moiety : The thiazole ring is generally considered an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack.

In this specific arrangement, the strongly activating and directing effect of the butyl group at the para position is expected to dominate. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the butyl group (i.e., the C2' and C6' positions of the phenyl ring). Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would yield the corresponding 2'-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the butylphenyl ring is generally not feasible under standard conditions. This type of reaction requires the presence of a good leaving group (like a halide) and at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to it. The parent molecule, this compound, does not meet these criteria.

The n-butyl side chain offers another site for chemical modification, particularly at the benzylic position (the carbon atom directly attached to the phenyl ring), which is activated by the adjacent aromatic system.

Benzylic Halogenation:

The benzylic hydrogens are susceptible to free-radical substitution. A common and selective method for this transformation is reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). libretexts.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively installs a bromine atom at the benzylic position to yield 4-(4-(1-bromobutyl)phenyl)-1,3-thiazol-2-amine. libretexts.orgmasterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR).

Oxidation:

The alkyl side chain can be oxidized under vigorous conditions. libretexts.orgunizin.orglibretexts.orgopenstax.org Treatment with strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), will cleave the side chain and oxidize the benzylic carbon all the way to a carboxylic acid. libretexts.orgunizin.orglibretexts.orgopenstax.org This reaction converts the butylphenyl group into a 4-(2-aminothiazol-4-yl)benzoic acid moiety, providing a key synthetic handle for further derivatization, such as ester or amide formation. libretexts.orgunizin.orglibretexts.orgopenstax.org

Table 3: Representative Side-Chain Functionalization Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or initiator | 4-(4-(1-bromobutyl)phenyl)-1,3-thiazol-2-amine |

Modifications at the Thiazole Ring Carbons

The heterocyclic core of this compound contains two carbon atoms, C4 and C5, which are part of an aromatic system. The reactivity of these carbons towards substitution is influenced by the electron-donating nature of the 2-amino group and the sulfur atom. Theoretical and experimental studies on 2-aminothiazoles indicate that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. nih.govresearchgate.netresearchgate.net The C4 position is generally less reactive to electrophiles.

Key electrophilic substitution reactions demonstrated on the 2-aminothiazole scaffold include halogenation, nitration, and formylation.

Halogenation : The introduction of a halogen atom at the C5 position is a common modification. This reaction typically proceeds via an addition-elimination mechanism. rsc.org Treatment of 2-aminothiazoles with reagents such as benzenesulphenyl halides or N-bromosuccinimide (NBS) regioselectively yields the corresponding 5-halo derivatives. researchgate.netjocpr.com

Nitration : The nitration of 2-aminothiazoles is complex, as reaction can occur at both the exocyclic amino group and the C5 position of the ring. Treatment with one equivalent of nitric acid in sulfuric acid can lead to the formation of the 5-nitro derivative. acs.org However, a common outcome is the initial formation of a 2-nitramino intermediate, which can subsequently rearrange under acidic conditions to yield the 2-amino-5-nitrothiazole (B118965) product. acs.orggoogle.com To favor ring nitration, the 2-amino group is often protected, for example, as an acetamide. Nitration of 2-acetamidothiazole (B125242) with a mixture of nitric and sulfuric acid affords 2-acetamido-5-nitrothiazole. cdnsciencepub.com

Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the C5 position of the thiazole ring. researchgate.net

The table below summarizes common electrophilic substitution reactions at the thiazole ring carbons of 2-aminothiazole derivatives.

| Reaction | Reagent(s) | Position of Modification | Product Type |

|---|---|---|---|

| Halogenation | N-halosuccinimide (NCS, NBS, NIS) or Br₂ | C5 | 5-Halo-2-aminothiazole derivative |

| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro-2-aminothiazole derivative |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C5 | 5-Formyl-2-aminothiazole derivative |

Design and Synthesis of Analogues and Hybrid Structures

The this compound scaffold serves as a versatile building block for creating more complex molecules. The nucleophilic 2-amino group and the endocyclic ring nitrogen are key reactive sites for constructing fused heterocyclic systems and for linking the thiazole core to other molecular fragments.

Incorporation into Polyheterocyclic Systems and Conjugates

A prominent strategy in medicinal chemistry is the fusion of heterocyclic rings to create rigid polycyclic systems with defined three-dimensional shapes, which can enhance binding to biological targets. The 2-aminothiazole moiety is an excellent precursor for the synthesis of fused bicyclic systems, most notably thiazolo[3,2-a]pyrimidines. researchgate.net

The synthesis of the thiazolo[3,2-a]pyrimidine core is typically achieved through the reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound, such as ethyl acetoacetate, or other 1,3-dielectrophiles. researchgate.netnih.gov This reaction can be performed as a multicomponent condensation, often involving an aldehyde, which allows for the introduction of diverse substituents onto the final fused structure. researchgate.netresearchgate.net In this reaction, the exocyclic amino group and the endocyclic nitrogen of the thiazole ring act as nucleophiles, leading to the formation of a new pyrimidine (B1678525) ring fused to the thiazole.

Another common fused system derived from 2-aminothiazoles is the imidazo[2,1-b]thiazole (B1210989) scaffold. This is generally synthesized by the reaction of a 2-aminothiazole with an α-haloketone, leading to cyclization to form the fused imidazole (B134444) ring. nih.gov

| Starting Material(s) | Reagent(s) | Resulting Fused System |

|---|---|---|

| 2-Aminothiazole, Aldehyde, Ethyl Acetoacetate | Acid or base catalyst | Thiazolo[3,2-a]pyrimidine |

| 2-Aminothiazole | α-Haloketone (e.g., α-bromoacetophenone) | Imidazo[2,1-b]thiazole |

| 2-Aminothiazole | Diketene | Thiazolo[3,2-a]pyrimidin-5-one |

Construction of Chemical Libraries for Diversified Research

The development of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology. For this compound, the primary point of diversification is the 2-amino group, which can be readily modified through a variety of reactions. Using parallel synthesis techniques, a single core molecule can be reacted with a large set of diverse building blocks to rapidly generate a library of analogues. nih.govbenthamdirect.com

Common derivatization strategies for the 2-amino group include:

Acylation : Reaction with a diverse range of carboxylic acids, acid chlorides, or acid anhydrides to produce a library of 2-acylamino-thiazoles (amides). nih.govijpsr.com

Sulfonylation : Reaction with various sulfonyl chlorides to yield a library of 2-sulfonamido-thiazoles. nih.govexcli.de

Urea and Thiourea (B124793) Formation : Reaction with a collection of isocyanates or isothiocyanates to generate libraries of corresponding ureas and thioureas. nih.gov

These libraries, containing hundreds or thousands of structurally related but distinct compounds, are invaluable for high-throughput screening campaigns to identify molecules with specific biological activities, such as antimicrobial or enzyme inhibitory effects. nih.gov

| Derivative Class | General Reagent | Linkage Formed | Research Purpose |

|---|---|---|---|

| Amides | R-COCl or R-COOH | -NH-C(=O)-R | Screening for antimicrobial, anticancer, or kinase inhibitory activity |

| Sulfonamides | R-SO₂Cl | -NH-SO₂-R | Screening for enzyme inhibition (e.g., urease, α-glucosidase) |

| Ureas | R-N=C=O | -NH-C(=O)-NH-R | Exploring structure-activity relationships for various biological targets |

| Thioureas | R-N=C=S | -NH-C(=S)-NH-R | Screening for antimicrobial activity |

Spectroscopic and Analytical Characterization of 4 4 Butylphenyl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

In the ¹H NMR spectrum of 2-aminothiazole (B372263) derivatives, distinct signals correspond to protons in different chemical environments. For a compound like 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a close analog, the spectrum shows characteristic peaks. nanomedicine-rj.com The protons of the primary amine (-NH₂) typically appear as a singlet. nanomedicine-rj.com The thiazole (B1198619) ring exhibits a singlet for its lone proton (-CH), while the protons on the phenyl ring appear as multiplets due to spin-spin coupling. nanomedicine-rj.com For 4-(4-Butylphenyl)-1,3-thiazol-2-amine, the butyl chain would introduce additional signals in the aliphatic region of the spectrum, typically between 0.9 and 2.7 ppm, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Table 1: Representative ¹H NMR Spectral Data for 2-Aminothiazole Derivatives

| Functional Group | Chemical Shift (δ) ppm (Compound: 2-amino-4-(4-methoxyphenyl)-1,3-thiazole) nanomedicine-rj.com | Expected Chemical Shift (δ) ppm (Compound: this compound) |

| Amine (-NH₂) | 6.82 (singlet) | ~6.8-7.2 (broad singlet) |

| Thiazole-H | 7.13 (singlet) | ~7.0-7.2 (singlet) |

| Phenyl-H (ortho to thiazole) | 7.74 (doublet) | ~7.7-7.9 (doublet) |

| Phenyl-H (meta to thiazole) | 6.94 (doublet) | ~7.2-7.4 (doublet) |

| Butyl -CH₂- (alpha to phenyl) | N/A | ~2.6-2.7 (triplet) |

| Butyl -CH₂CH₂- | N/A | ~1.5-1.7 (multiplet) |

| Butyl -CH₃ | N/A | ~0.9-1.0 (triplet) |

Note: Expected shifts are estimations based on typical values for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, distinct chemical shifts are observed for the carbons of the thiazole ring, the phenyl ring, and the methoxy (B1213986) group. nanomedicine-rj.com The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is typically found significantly downfield. nanomedicine-rj.com The carbons of the phenyl ring show four distinct signals corresponding to the substituted carbon, the two carbons ortho to the substituent, the two carbons meta to the substituent, and the carbon para to the substituent. In this compound, the butyl group carbons would appear in the upfield, aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for 2-Aminothiazole Derivatives

| Carbon Atom | Chemical Shift (δ) ppm (Compound: 2-amino-4-(4-methoxyphenyl)-1,3-thiazole) nanomedicine-rj.com | Expected Chemical Shift (δ) ppm (Compound: this compound) |

| Thiazole C2 (-C-NH₂) | 168.55 | ~168-170 |

| Thiazole C4 | 150.17 | ~150-152 |

| Thiazole C5 | 99.79 | ~100-105 |

| Phenyl C (ipso, attached to thiazole) | 127.30 | ~130-132 |

| Phenyl C (ortho) | 128.34 | ~126-128 |

| Phenyl C (meta) | 114.27 | ~128-130 |

| Phenyl C (para, attached to butyl) | 158.99 | ~142-145 |

| Butyl C (alpha) | N/A | ~35 |

| Butyl C (beta) | N/A | ~33 |

| Butyl C (gamma) | N/A | ~22 |

| Butyl C (delta) | N/A | ~14 |

Note: Expected shifts are estimations based on typical values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₃H₁₆N₂S), the expected molecular weight is approximately 232.35 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to this calculated mass, confirming the molecular formula. nanobioletters.com The fragmentation pattern provides further structural information. For instance, in related structures like 2-amino-4-(4-biphenylyl)thiazole, fragmentation involves the thiazole and biphenyl (B1667301) moieties. nist.gov For the title compound, characteristic fragmentation would likely involve the loss of the butyl group or cleavage of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 2-aminothiazole derivative shows characteristic absorption bands. For example, derivatives exhibit N-H stretching vibrations for the amine group, aromatic C-H stretching, C=N and C=C stretching vibrations from the thiazole and phenyl rings, and a C-S stretching band. nanobioletters.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for 2-Aminothiazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3100-3400 nanobioletters.com |

| Aromatic (C-H) | Stretch | 3000-3100 nanobioletters.com |

| Aliphatic (C-H) | Stretch | 2850-2975 nih.gov |

| Imine (C=N) | Stretch | 1560-1650 nanobioletters.comresearchgate.net |

| Aromatic (C=C) | Stretch | 1450-1600 nanobioletters.com |

| Thiazole (C-S) | Stretch | 650-750 nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. For derivatives of biphenyl-2-aminothiazole, published elemental analysis data show a close correlation between found and calculated values, typically within ±0.4%. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₆N₂S)

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Mass Percent (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 67.20 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.94 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.06 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.80 |

| Total | 232.345 | 100.00 |

Theoretical and Computational Investigations of 4 4 Butylphenyl 1,3 Thiazol 2 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground-state properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netresearchgate.net

For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations have been used to determine bond lengths and angles, which were found to be in good agreement with experimental data. nih.gov Similar calculations for 4-(4-Butylphenyl)-1,3-thiazol-2-amine would provide insights into its molecular geometry. The butyl group, being an electron-donating group, would be expected to influence the electron density distribution in the phenyl ring and, consequently, the electronic properties of the thiazole moiety.

A hypothetical table of calculated ground state properties for this compound, based on typical DFT outputs for similar molecules, is presented below.

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Mulliken Atomic Charges | Charge distribution on atoms |

Note: The values in this table are hypothetical and represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. bhu.ac.inresearchgate.net

In studies of various thiazole derivatives, the HOMO is typically located on the electron-rich thiazole ring and the phenyl moiety, while the LUMO is often distributed over the thiazole ring and any electron-withdrawing substituents. nih.govresearchgate.net For this compound, the electron-donating butyl group would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

A hypothetical FMO analysis for this compound is summarized in the table below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are hypothetical and serve as an example of data derived from FMO analysis.

Conformational Analysis and Molecular Mechanics Studies

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule.

In Silico Modeling of Molecular Interactions and Recognition

In silico modeling, including molecular docking, is a powerful technique to predict how a small molecule might interact with a biological target, such as a protein receptor or an enzyme. nih.govnih.gov These methods are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action.

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For instance, derivatives of 2-aminothiazole (B372263) have been investigated as inhibitors of various enzymes. mdpi.comnih.gov The butylphenyl group of the target compound would likely engage in hydrophobic interactions within the binding pocket of a protein, while the 2-amino-thiazole core could form hydrogen bonds.

A hypothetical summary of a molecular docking study is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | Predicted Value | Amino acid 1, Amino acid 2 |

| Example Receptor | Predicted Value | Amino acid 3, Amino acid 4 |

Note: This table represents hypothetical data from a molecular docking simulation.

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govplos.orgresearchgate.net These models can then be used to predict the properties of new, unsynthesized compounds.

For a series of 2-amino-4-phenylthiazole (B127512) derivatives, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and melting point based on various molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Such studies are valuable for optimizing the physicochemical properties of a lead compound to improve its drug-like characteristics. For example, a QSAR (Quantitative Structure-Activity Relationship) study on 2-arylidenehydrazinyl-4-arylthiazole analogues found a good correlation between predicted physicochemical parameters and antibacterial activity. nih.gov

Reactivity Profiles and Mechanistic Investigations of 4 4 Butylphenyl 1,3 Thiazol 2 Amine

Nucleophilic Reactivity of the Aminothiazole Center

The aminothiazole core of 4-(4-butylphenyl)-1,3-thiazol-2-amine contains two primary sites for nucleophilic attack: the exocyclic amino group (-NH2) at the C2 position and, to a lesser extent, the endocyclic nitrogen atom at the N3 position. The exocyclic amino group is generally the more reactive nucleophilic center due to the higher availability of its lone pair of electrons.

The nucleophilicity of the amino group is demonstrated in a variety of reactions, including acylation, condensation, and alkylation. For instance, 2-aminothiazole (B372263) derivatives readily react with acyl halides or anhydrides to form the corresponding amides. nih.gov They also undergo condensation reactions with aldehydes and ketones to yield Schiff bases (imines). nih.govresearchgate.net

Key Nucleophilic Reactions of the Amino Group:

Acylation: Reaction with reagents like chloroacetyl chloride to form N-acylated products. researchgate.net

Condensation: Reaction with various aromatic aldehydes to produce the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov

Peptide Coupling: The amino group can be coupled with amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC). asianpubs.org

Reaction with Isothiocyanates: Forms N-substituted thiourea (B124793) derivatives upon reaction with isothiocyanates. scirp.org

The endocyclic nitrogen atom at the N3 position can also exhibit nucleophilic character, primarily through protonation in acidic media or N-alkylation with alkyl halides, which results in the formation of thiazolium cations. pharmaguideline.com However, reactions at the exocyclic amino group are generally more common and synthetically useful.

The nucleophilic strength of aminothiazoles has been quantitatively assessed. For example, a kinetic study on the related compound 4-(pyren-1-yl)thiazol-2-amine allowed for its ranking on a general nucleophilicity scale, yielding a nucleophilicity parameter (N) of 5.39. This value places it in the reactivity domain of enamines and other potent nucleophiles like N-methylpyrrole.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | 2-(2'-chloroacetyl)-amino-4-phenyl-1,3-thiazole | researchgate.net |

| Condensation | Aromatic Aldehydes | Schiff Bases (2-(2'-arylidene-hydrazino-acetyl)-amino-4-phenyl-1,3-thiazole) | researchgate.net |

| Peptide Coupling | Boc-dipeptides / DCC | 2-amino-4-phenylthiazole (B127512) derivatives of peptides | asianpubs.org |

| Reaction with Isothiocyanate | Phenylisothiocyanate | N-phenylthiourea derivative | scirp.org |

Electrophilic Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring itself can undergo electrophilic substitution reactions. The electron distribution in the thiazole ring makes the C5 position the most susceptible to electrophilic attack. pharmaguideline.com The C2 position is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms, while the C4 position is relatively neutral. pharmaguideline.com The presence of the powerful electron-donating amino group at the C2 position further activates the ring, specifically enhancing the electron density at the C5 position, making it the preferred site for electrophiles.

Common electrophilic substitution reactions for activated thiazole rings include halogenation and diazo coupling. pharmaguideline.com For example, studies have shown that 2-amino-4-arylthiazoles can be brominated under acidic conditions, yielding the corresponding 5-bromo derivatives. nih.gov

| Position | Electronic Character | Susceptibility to Electrophilic Attack | Reference |

|---|---|---|---|

| C2 | Electron-deficient | Low | pharmaguideline.com |

| C4 | Neutral | Low to Moderate | pharmaguideline.com |

| C5 | Electron-rich (especially with C2-NH2 group) | High | pharmaguideline.com |

Influence of the 4-Butylphenyl Substituent on Reaction Selectivity and Kinetics

The 4-butylphenyl group at the C4 position of the thiazole ring exerts a significant electronic and steric influence on the molecule's reactivity.

Steric Effects: The butylphenyl group is sterically bulky. While it is not directly adjacent to the primary reactive centers (C2-amino group and C5-position), its size could influence the approach of reagents, particularly in reactions involving the C5 position. However, its main impact is likely on the molecule's physical properties.

Solubility and Physical Properties: The long alkyl chain of the butyl group imparts significant hydrophobic (lipophilic) character to the molecule. cymitquimica.com This influences its solubility, making it more soluble in nonpolar organic solvents and less soluble in water. This property is a critical consideration when selecting solvents and reaction conditions for chemical transformations.

Proposed Mechanistic Pathways for Key Transformations and Derivatizations

The reactions of this compound follow well-established mechanistic pathways in organic chemistry.

Mechanism of N-Acylation: The reaction begins with the nucleophilic attack of the lone pair of electrons on the exocyclic nitrogen atom onto the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (e.g., chloride ion) and, after deprotonation, yielding the final N-acylated thiazole product.

Mechanism of Schiff Base Formation: This condensation reaction with an aldehyde proceeds via a two-step mechanism. First, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This is followed by an acid- or base-catalyzed dehydration (elimination of a water molecule) from the carbinolamine to form the final imine (Schiff base) product.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination at C5): This reaction follows the general mechanism for electrophilic aromatic substitution.

Generation of Electrophile: An electrophile (e.g., Br+) is generated from the brominating agent.

Nucleophilic Attack: The electron-rich π-system of the thiazole ring, specifically at the C5 position, attacks the electrophile. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized over the ring system, including the sulfur and nitrogen atoms.

Deprotonation: A base removes the proton from the C5 carbon, restoring the aromaticity of the thiazole ring and yielding the 5-bromo-substituted product.

Broader Chemical Applications and Significance of 4 4 Butylphenyl 1,3 Thiazol 2 Amine Frameworks

Role as Versatile Precursors in Advanced Organic Synthesis

The 4-(4-butylphenyl)-1,3-thiazol-2-amine framework is a highly versatile precursor in organic synthesis due to the multiple reactive sites within its structure. The exocyclic amine group and the endocyclic nitrogen and sulfur atoms of the thiazole (B1198619) ring offer opportunities for a wide range of chemical transformations.

The primary amine (-NH2) group is a key functional handle, allowing for reactions such as acylation, alkylation, and the formation of Schiff bases. For instance, reaction with various acid chlorides or acyl chlorides can produce a library of amide derivatives. Similarly, condensation with a variety of aldehydes and ketones yields the corresponding imines (Schiff bases), which can be further modified, for example, through reduction to secondary amines. These reactions are fundamental in building molecular complexity.

The thiazole ring itself can participate in various chemical transformations. The nitrogen atom in the ring can be quaternized, and the ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the substituents. The presence of the 2-amino group activates the C5 position for electrophilic attack.

A general scheme for the derivatization of the 2-aminothiazole (B372263) scaffold is the Hantzsch thiazole synthesis, which is a common method for the formation of the thiazole ring itself. Post-synthesis, the 2-amino group can be diazotized and subsequently replaced by a variety of other functional groups, further expanding the synthetic utility of this scaffold.

The butylphenyl moiety, while less reactive, influences the solubility and physical properties of the resulting molecules, making them more amenable to use in organic media and potentially influencing their self-assembly properties.

Utility in the Development of Functional Organic Materials

The structural characteristics of this compound make it an attractive building block for the development of functional organic materials. The combination of the electron-rich, aromatic thiazole ring and the phenyl group suggests potential applications in organic electronics. Thiazole-containing compounds are known to exhibit interesting photophysical and electronic properties.

The planarity of the thiazole and phenyl rings can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The butyl group enhances solubility in organic solvents, which is a significant advantage for the solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The potential for this framework to be used in the creation of liquid crystals is also noteworthy. The rod-like shape of the molecule, imparted by the para-substituted phenyl and thiazole rings, is a common feature of calamitic liquid crystals. The butyl chain can act as a flexible tail, which is a typical component of liquid crystalline molecules.

Contribution to the Expansion of Heterocyclic Chemistry Methodologies

The this compound framework serves as a valuable substrate for the development and expansion of methodologies in heterocyclic chemistry. The synthesis of this compound itself, likely through a variation of the Hantzsch thiazole synthesis from 4-butyl-α-haloacetophenone and thiourea (B124793), is a classic example of heterocyclic ring formation.

Beyond its synthesis, the reactivity of the 2-aminothiazole core is a subject of ongoing research to develop novel synthetic methods. For example, developing new catalysts or reaction conditions for the selective functionalization of the thiazole ring at the C5 position in the presence of the reactive amino group is an area of interest.

Furthermore, this scaffold can be used as a starting material for the synthesis of more complex, fused heterocyclic systems. The 2-amino group and the adjacent ring nitrogen can act as a dinucleophilic species in condensation reactions with bifunctional electrophiles to construct bicyclic and polycyclic heterocyclic frameworks. These new heterocyclic systems can possess unique chemical and biological properties. The exploration of such reactions with the this compound scaffold contributes to the broader toolkit available to synthetic chemists for the construction of novel molecular architectures.

Exploration as Scaffold Components in Chemical Probe Discovery

In the field of chemical biology, chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold is an excellent starting point for the development of chemical probes due to its inherent "drug-like" properties and synthetic tractability. The 2-aminothiazole motif is found in a number of biologically active compounds, suggesting that derivatives of this scaffold may interact with biological targets. wikipedia.org

The concept of "scaffold-based" or "diversity-oriented" synthesis is central to the discovery of new chemical probes. Starting from the this compound core, a large library of diverse compounds can be generated by systematically modifying the 2-amino group and the thiazole ring. For example, a combinatorial approach can be used to react the core scaffold with a wide array of aldehydes, acyl chlorides, and sulfonyl chlorides to produce a library of imines, amides, and sulfonamides.

The butylphenyl group provides a lipophilic handle that can facilitate membrane permeability, an important property for probes targeting intracellular proteins. The structural diversity generated from this single scaffold allows for the exploration of a wide chemical space, increasing the probability of identifying a "hit" molecule with a desired biological activity. Studies on similar 4-phenyl-1,3-thiazole-2-amines have shown their potential as scaffolds for new antileishmanial agents. nih.govresearchgate.net This highlights the potential of the this compound framework in the discovery of new therapeutic agents.

Below is a table summarizing the potential derivatizations of the this compound scaffold for chemical probe development:

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group | Potential for Diversity |

| 2-Amino Group | Acylation | Acid Chlorides, Anhydrides | Amide | High |

| 2-Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High |

| 2-Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imine | High |

| 2-Amino Group | Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary Amine | High |

| Thiazole Ring (C5) | Electrophilic Substitution | Halogens, Nitrating agents | Halogenated/Nitrated Thiazole | Moderate |

This systematic approach to derivatization allows for the generation of a focused library of compounds around the this compound core, which can then be screened for various biological activities, leading to the discovery of novel chemical probes.

Future Research Directions and Outlook for 4 4 Butylphenyl 1,3 Thiazol 2 Amine

The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For a versatile scaffold like 4-(4-butylphenyl)-1,3-thiazol-2-amine, future investigations are poised to unlock new potentials in synthesis, reactivity, and material science. The following sections outline key areas of prospective research that could significantly advance the understanding and application of this compound and its derivatives.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-(4-butylphenyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, 2-amino-4-phenylthiazole derivatives are prepared by reacting substituted acetophenones with thiourea in the presence of iodine or N-bromosuccinimide as a halogenating agent . Key parameters include:

- Temperature control : Reactions are often refluxed in ethanol (70–80°C) for 6–8 hours.

- Catalysis : Acetic acid (2–3 drops) accelerates Schiff base formation in derivatization steps .

- Purification : Recrystallization from ethanol or methanol yields pure crystals (>95% purity).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR confirm the thiazole ring protons (δ 6.8–7.5 ppm) and aryl substituents.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 261.12 for C _{16}N$ _{2}S) .

- IR spectroscopy : N-H stretching (3200–3400 cm) and C=S vibrations (690–710 cm) confirm functional groups.

Basic: How are in vitro biological assays designed to evaluate the antimicrobial activity of thiazol-2-amine derivatives?

Answer:

- MIC determination : Broth microdilution assays (e.g., against S. aureus or E. coli) are performed with concentrations ranging from 1–256 µg/mL .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (IC > 100 µM for non-toxic profiles) .

- Positive controls : Ciprofloxacin (antibacterial) and doxorubicin (anticancer) are used for comparative analysis.

Advanced: How can density functional theory (DFT) guide the rational design of thiazol-2-amine derivatives with enhanced bioactivity?

Answer:

- Exchange-correlation functionals : B3LYP/6-311++G(d,p) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in drug-receptor interactions .

- Molecular docking : AutoDock Vina simulates binding affinities to target proteins (e.g., E. coli DNA gyrase, PDB: 1KZN) .

- Thermochemical accuracy : DFT achieves <3 kcal/mol deviation in atomization energy calculations, aiding stability predictions .

Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous thiazol-2-amine compounds?

Answer:

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural benchmarking : Overlay crystallographic data (e.g., CCDC 1037339) to identify conformational differences impacting activity .

- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with IC values .

Advanced: How are metal complexes of this compound synthesized and characterized?

Answer:

- Coordination chemistry : React thiazol-2-amine with PdCl or Cu(OAc) in methanol at 50°C to form [M(L)Cl] complexes .

- X-ray crystallography : Monoclinic crystals (space group P2) reveal octahedral geometry with M–N bond lengths of 2.05–2.15 Å .

- Magnetic susceptibility : SQUID magnetometry confirms paramagnetic behavior in Cu(II) complexes.

Advanced: What methodologies establish structure-activity relationships (SAR) for thiazol-2-amine-based drug candidates?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the 4-phenyl position to enhance antibacterial potency (MIC reduced by 4-fold) .

- Pharmacophore mapping : Identify critical moieties (e.g., thiazole NH) using GRID/GOLPE algorithms .

- In vivo validation : Pharmacokinetic studies in murine models assess bioavailability (%F > 60% for methyl-substituted derivatives) .

Advanced: How are synthetic impurities in this compound identified and quantified?

Answer:

- HPLC-MS : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradients resolve byproducts (e.g., unreacted thiourea) .

- Limit tests : ICP-MS detects heavy metal residues (e.g., Pd < 10 ppm in metal-catalyzed reactions) .

- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic degradation products.

Advanced: How do crystallographic challenges in thiazol-2-amine derivatives impact structural refinement?

Answer:

- Data collection : Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å) resolve weak reflections (I > 2σ(I)) .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R1 < 0.05 for high-resolution datasets .

- Disorder modeling : PART instructions in SHELX handle rotating butyl chains with occupancy ratios refined to >95% .

Advanced: How are thermodynamic properties of this compound predicted computationally?

Answer:

- DFT calculations : B3LYP/def2-TZVP computes enthalpy of formation (ΔH) with <5% error versus experimental calorimetry .

- Solvation models : COSMO-RS predicts solubility in DMSO (∼25 mg/mL) and log P (2.8 ± 0.3) .

- Transition states : IRC analysis identifies activation barriers for thermal decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.